molecular formula C19H20N2O4S B2498482 N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-78-8

N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2498482
CAS No.: 898419-78-8
M. Wt: 372.44
InChI Key: HUGUQFOQVOXMAE-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative of the pyrrolo[3,2,1-ij]quinoline scaffold, a tricyclic structure with a fused pyrrole and quinoline system. The compound features a 2-methoxybenzyl group attached to the sulfonamide nitrogen at position 8 of the core structure. This substitution introduces both lipophilic (benzyl) and polar (methoxy) characteristics, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-17-5-3-2-4-15(17)12-20-26(23,24)16-10-13-6-7-18(22)21-9-8-14(11-16)19(13)21/h2-5,10-11,20H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGUQFOQVOXMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrroloquinoline core and a sulfonamide group, which are associated with various biological activities including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of 372.44 g/mol. The structural features include:

  • Pyrroloquinoline core : This heterocyclic structure is known for its diverse biological activities.
  • Sulfonamide group : This functional group contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have indicated that sulfonamides can inhibit the growth of various bacterial strains such as Salmonella typhi and Staphylococcus aureus through enzyme inhibition mechanisms .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Staphylococcus aureusWeak to Moderate
Escherichia coliModerate

Anticancer Properties

The sulfonamide moiety in the compound has been linked to anticancer activity. Research has demonstrated that derivatives of similar structures can inhibit tumor cell proliferation. For example, compounds derived from tetrahydroquinolines have shown IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .

Compound IC50 (µg/mL)
Doxorubicin37.5
Compound 322.5
Compound 253

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways involved in growth and survival.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Screening : A study synthesized a series of sulfonamide derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong inhibitory effects against Bacillus subtilis and moderate effects against other strains .
  • Antitumor Evaluation : Another research effort focused on the synthesis and evaluation of novel tetrahydroquinoline derivatives for their antitumor activity. The results showed that some compounds were more potent than established chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,2,1-ij]quinoline core is a versatile scaffold modified for diverse therapeutic applications. Below is a comparative analysis of N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity References
N-(2-Methoxybenzyl)-4-oxo-...sulfonamide (Target) C19H19N2O4S* ~381.43* 2-Methoxybenzyl sulfonamide ~3.5* Not reported (hypothesized CNS) -
2-Oxo-N-(4-phenoxyphenyl)-...sulfonamide C23H20N2O4S 420.49 4-Phenoxyphenyl sulfonamide 4.22 Not reported
N-(Prop-2-en-1-yl)-...sulfonamide C14H16N2O3S 292.35 Allyl sulfonamide ~2.8* Not reported
NH300094 (8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-...) C27H25FN4O3 496.52 Fluorobenzoisoxazole-piperidine ~4.5* 5-HT2A/D2/D3 antagonist
Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) C11H11NO 173.21 Unsubstituted core ~1.2 Fungicide (rice blast disease)

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Lipophilicity: The 4-phenoxyphenyl substituent (logP 4.22) in ’s compound increases lipophilicity compared to the target’s 2-methoxybenzyl group (estimated logP ~3.5), likely due to the larger aromatic system and absence of polar methoxy groups . Allyl-substituted analogs (e.g., N-(prop-2-en-1-yl)-...sulfonamide) exhibit lower molecular weight (292.35) and logP (~2.8), suggesting improved aqueous solubility .

Its fluorobenzoisoxazole-piperidine substituent highlights the importance of bulky, electronegative groups for receptor binding . Pyroquilon () shows fungicidal activity, indicating that unsubstituted or minimally modified cores may target microbial pathways. Sulfonamide derivatives like the target compound could expand this activity spectrum through enhanced enzyme inhibition .

Synthetic Strategies: Sulfonamide derivatives are typically synthesized via nucleophilic substitution of a sulfonyl chloride precursor (e.g., 4-oxo-...sulfonyl chloride in ) with amines like 2-methoxybenzylamine . Modifications to the pyrroloquinoline core (e.g., Method C in ) involve trifluoroacetic acid-mediated reductions or Grignard additions, enabling diverse substituent introductions .

Structural Flexibility: Hybrid compounds, such as thioxothiazolidinone-pyrroloquinoline derivatives (), demonstrate the scaffold’s adaptability for dual-targeting strategies, though their larger size (e.g., MW 340.11) may limit bioavailability .

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